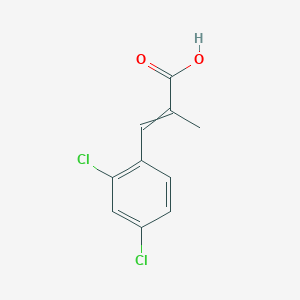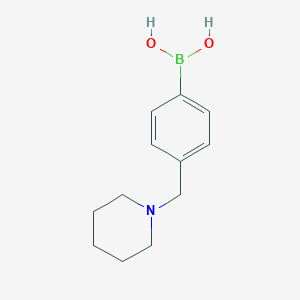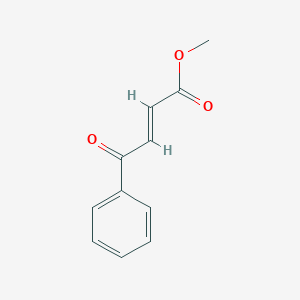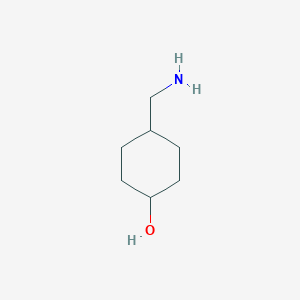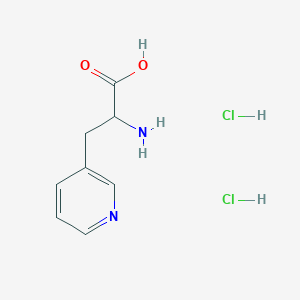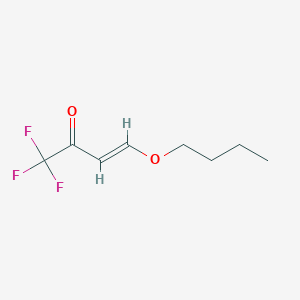
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid
Overview
Description
Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions required for the reactions are typically studied .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .Scientific Research Applications
Catalytic Hydrogenation and Natural Product Synthesis
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid has been studied in the context of asymmetric catalytic hydrogenation. It serves as a precursor for enantiomerically pure isoprenoid building blocks used in natural product syntheses. This process achieves an enantiomeric excess of 99.7%, showcasing its efficiency and precision in producing optically pure compounds (Ostermeier, Brunner, Korff, & Helmchen, 2003).
Analysis of Insecticide Residues in Fruit
In another application, a compound structurally related to this compound was synthesized for the development of a sensitive ELISA for analyzing fenthion insecticide residues in fruits. This demonstrates its role in enhancing food safety and environmental monitoring (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).
Cellular Apoptosis Studies
This compound is also a precursor of methional, which induces apoptosis in certain cell lines. This research provides insights into the mechanisms of cell death and has potential implications in cancer research and therapy (Quash, Roch, Chantepie, Michal, Fournet, & Dumontet, 1995).
Synthesis of Anti-Inflammatory and Analgesic Compounds
Its derivatives have been synthesized and studied for their anti-inflammatory and analgesic properties. This illustrates its importance in the development of new pharmaceuticals (Menozzi, Mosti, Schenone, D'Amico, Falciani, & Filippelli, 1994).
Biosynthesis Studies
4-Methylthio-2-oxobutanoic acid, related to this compound, has been identified as an intermediate in the biosynthesis of ethylene from methionine in various microorganisms. This underscores its role in fundamental biochemical pathways (Billington, Golding, & Primrose, 1979).
Molecular Docking and Vibrational Studies
Molecular docking and vibrational studies of derivatives have been conducted, contributing to our understanding of their reactivity and potential biological activities. These studies are crucial in drug design and discovery (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Antioxidant Properties Research
Research on derivatives of this compound has explored their potential antioxidant properties, indicating possible applications in health and disease prevention (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2S)-4-methoxy-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQYBUYGFBXQGO-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465340 | |
| Record name | (S)-4-Methoxy-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111266-27-4 | |
| Record name | (S)-4-Methoxy-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




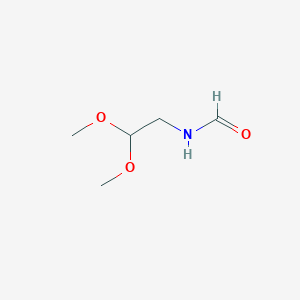
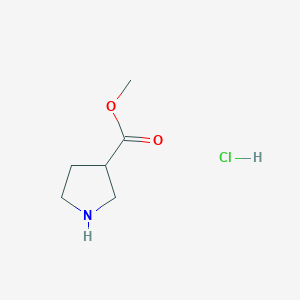

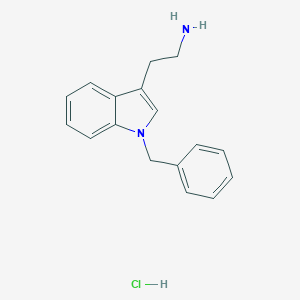
![[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone](/img/structure/B176241.png)
![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)
